molecular formula C8H9BrN2O3 B6197350 methyl 3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylate CAS No. 2732244-97-0

methyl 3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylate

Cat. No.: B6197350
CAS No.: 2732244-97-0
M. Wt: 261.1
InChI Key:
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Description

Methyl 3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylate is a synthetic organic compound that belongs to the class of imidazo[4,3-c][1,4]oxazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromine atom and a carboxylate ester group in its structure makes it a versatile intermediate for various chemical reactions and potential drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylate typically involves the following steps:

    Formation of the Imidazo[4,3-c][1,4]oxazine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-aminopyridine derivative and an appropriate electrophile.

    Esterification: The carboxylate ester group is introduced via esterification of the corresponding carboxylic acid using methanol and a catalyst such as sulfuric acid or through a transesterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions, employing cost-effective and readily available reagents, and ensuring high yield and purity of the final product through efficient purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in methyl 3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylate can undergo nucleophilic substitution reactions, where it is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the oxazine ring, using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of different functional groups, such as converting the ester group to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination under mild conditions.

    Methanol and Sulfuric Acid: Employed in esterification reactions.

    Lithium Aluminum Hydride (LiAlH4): A strong reducing agent for reduction reactions.

    Potassium Permanganate (KMnO4): An oxidizing agent for oxidation reactions.

Major Products Formed

    Substituted Imidazo[4,3-c][1,4]oxazines: Resulting from nucleophilic substitution reactions.

    Reduced Derivatives: Formed through reduction reactions.

    Oxidized Derivatives: Produced via oxidation reactions.

Scientific Research Applications

Methyl 3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer, anti-inflammatory, and antimicrobial drugs.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Chemical Biology: It is employed in the design of chemical probes for investigating biological pathways and mechanisms.

    Industrial Applications: The compound can be used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ester group play crucial roles in binding to these targets, either through covalent bonding or non-covalent interactions like hydrogen bonding and van der Waals forces. This binding can modulate the activity of the target, leading to the desired biological effect, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-chloro-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 3-fluoro-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylate: Contains a fluorine atom, offering different reactivity and biological properties.

    Methyl 3-iodo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylate: Features an iodine atom, which can affect its chemical behavior and applications.

Uniqueness

Methyl 3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with biological targets, making it a valuable scaffold for drug development and chemical biology research.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

CAS No.

2732244-97-0

Molecular Formula

C8H9BrN2O3

Molecular Weight

261.1

Purity

95

Origin of Product

United States

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